Cas no 1219956-83-8 (3-(4-Bromo-2-ethylphenoxy)methylpyrrolidinehydrochloride)
3-(4-Bromo-2-ethylphenoxy)methylpyrrolidinehydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
- 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidinehydrochloride
- 3-(4-bromo-2-ethylphenoxymethyl)pyrrolidine hydrochloride
- 3-(4-Bromo-2-ethylphenoxy)methylpyrrolidinehydrochloride
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- Inchi: 1S/C13H18BrNO.ClH/c1-2-11-7-12(14)3-4-13(11)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H
- InChI Key: ZYFHLDUKCUOJAO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)CC)OCC1CNCC1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 212
- Topological Polar Surface Area: 21.3
3-(4-Bromo-2-ethylphenoxy)methylpyrrolidinehydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B034620-125mg |
3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidinehydrochloride |
1219956-83-8 | 125mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B034620-250mg |
3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidinehydrochloride |
1219956-83-8 | 250mg |
$ 375.00 | 2022-06-07 |
3-(4-Bromo-2-ethylphenoxy)methylpyrrolidinehydrochloride Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 3-(4-Bromo-2-ethylphenoxy)methylpyrrolidinehydrochloride
Comprehensive Overview of 3-(4-Bromo-2-ethylphenoxy)methylpyrrolidine hydrochloride (CAS No. 1219956-83-8)
3-(4-Bromo-2-ethylphenoxy)methylpyrrolidine hydrochloride (CAS No. 1219956-83-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique bromo-ethylphenoxy and pyrrolidine hydrochloride moieties, is widely studied for its potential applications in drug development and material science. Researchers are particularly interested in its molecular structure, which combines a phenoxy group with a pyrrolidine ring, offering versatile reactivity and binding properties.
The growing interest in 3-(4-Bromo-2-ethylphenoxy)methylpyrrolidine hydrochloride aligns with current trends in small molecule drug discovery and targeted therapy. With the rise of precision medicine, compounds like this are being explored for their ability to interact with specific biological targets. The bromo substituent in its structure is particularly noteworthy, as halogenated compounds often exhibit enhanced binding affinity and metabolic stability, making them valuable in medicinal chemistry.
In addition to its pharmaceutical potential, 3-(4-Bromo-2-ethylphenoxy)methylpyrrolidine hydrochloride is also relevant in the field of organic synthesis. Its pyrrolidine hydrochloride component is a common scaffold in many bioactive molecules, and the ethylphenoxy group adds lipophilicity, which can improve membrane permeability. These properties make it a candidate for the development of new chemical entities (NCEs) and intermediates in multi-step syntheses.
Recent advancements in AI-driven drug design have further highlighted the importance of compounds like 3-(4-Bromo-2-ethylphenoxy)methylpyrrolidine hydrochloride. Computational models are increasingly used to predict the bioactivity and ADME (Absorption, Distribution, Metabolism, Excretion) profiles of such molecules, accelerating the discovery process. This aligns with the broader industry shift toward high-throughput screening and in silico methods.
From a regulatory perspective, 3-(4-Bromo-2-ethylphenoxy)methylpyrrolidine hydrochloride is not classified as a controlled substance, which facilitates its use in research and development. However, researchers must adhere to standard laboratory safety protocols when handling this compound. Its hydrochloride salt form ensures improved solubility, a critical factor in formulation development.
The compound's CAS No. 1219956-83-8 serves as a unique identifier, enabling precise tracking in chemical databases and literature. This is particularly useful for researchers conducting patent searches or prior art reviews. The inclusion of long-tail keywords such as "pyrrolidine hydrochloride derivatives" and "bromo-ethylphenoxy compounds" in scientific queries reflects its niche yet growing relevance.
In summary, 3-(4-Bromo-2-ethylphenoxy)methylpyrrolidine hydrochloride represents a promising area of study at the intersection of medicinal chemistry and drug discovery. Its structural features and potential applications make it a compound of interest for researchers exploring novel therapeutics and chemical intermediates. As the scientific community continues to embrace data-driven approaches, the role of such specialized molecules is likely to expand further.
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